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Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant

interest as a potential therapeutic target for a range of conditions, including inflammatory bowel

disease, cancer, and cardiovascular disorders.[1][2] Despite its discovery over two decades

ago, the deorphanization of GPR35 has been complex, with several endogenous molecules

proposed as candidate ligands.[1][3] This technical guide provides a comprehensive overview

of the current understanding of endogenous ligands for GPR35, their signaling pathways, and

the experimental methodologies used for their characterization. The information is tailored for

researchers, scientists, and drug development professionals working to unravel the

physiological roles of GPR35 and explore its therapeutic potential.

Putative Endogenous Ligands for GPR35
While GPR35 is still officially considered an orphan receptor, several endogenous molecules

have been identified as potential agonists.[4] However, the physiological relevance of some of

these ligands remains a subject of debate due to low potency or significant species-specific

differences in activity. The most prominent proposed endogenous ligands are detailed below.

Kynurenic Acid (KYNA)
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Kynurenic acid, a metabolite of the tryptophan pathway, was one of the first endogenous

ligands to be proposed for GPR35. It is present in various tissues, including the gastrointestinal

tract and the immune system, where GPR35 is also highly expressed. However, the affinity of

KYNA for GPR35 is in the low micromolar range, and its potency varies significantly across

species, being considerably higher in rodents than in humans. This has led to questions about

its role as a true physiological ligand in humans.

Lysophosphatidic Acid (LPA)
Lysophosphatidic acid, a bioactive phospholipid, has also been suggested as an endogenous

ligand for GPR35. Specifically, 2-acyl LPA species have been shown to induce GPR35-

dependent signaling. This is supported by the homology of GPR35 to other LPA receptors. LPA

has been shown to signal through GPR35 in macrophages to maintain intestinal homeostasis.

Chemokine (C-X-C motif) Ligand 17 (CXCL17)
CXCL17, a mucosal chemokine, has been identified as a potential high-affinity ligand for

GPR35, leading to the proposal of renaming GPR35 to CXCR8. However, this finding is

controversial, with other studies failing to replicate CXCL17-induced GPR35 activation in

various assay systems. These conflicting reports highlight the need for further investigation to

clarify the relationship between CXCL17 and GPR35.

5-Hydroxyindoleacetic Acid (5-HIAA)
More recently, 5-hydroxyindoleacetic acid, a major metabolite of serotonin, has been identified

as a potent endogenous ligand for GPR35. 5-HIAA is produced by platelets and mast cells and

has been shown to promote the recruitment of GPR35-expressing neutrophils to sites of

inflammation. The discovery of 5-HIAA as a GPR35 ligand provides a new avenue for

understanding the receptor's role in immune responses.

Quantitative Data on Endogenous Ligand Activity
The potency of proposed endogenous ligands for GPR35 varies depending on the species and

the assay used. The following tables summarize the available quantitative data (EC50 values)

for the activation of human and rat GPR35 by these ligands in different functional assays.

Table 1: Potency (EC50) of Endogenous Ligands at Human GPR35
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Ligand Assay Type Reported EC50 (µM)

Kynurenic Acid β-arrestin Recruitment >100

Kynurenic Acid Calcium Mobilization 217

Lysophosphatidic Acid Calcium Mobilization

Not explicitly stated for human

GPR35, but 2-oleoyl LPA

showed significant response

CXCL17 Calcium Mobilization ~0.1 (Controversial)

5-HIAA Receptor Internalization
Dose-dependent

internalization observed

Table 2: Potency (EC50) of Endogenous Ligands at Rat GPR35

Ligand Assay Type Reported EC50 (µM)

Kynurenic Acid β-arrestin Recruitment 66

Lysophosphatidic Acid Calcium Mobilization Not explicitly stated

CXCL17 Not reported -

5-HIAA Receptor Internalization
Dose-dependent

internalization observed

GPR35 Signaling Pathways
Upon activation by an agonist, GPR35 can couple to several heterotrimeric G proteins,

primarily Gαi/o and Gα12/13, to initiate downstream signaling cascades. The receptor can also

signal independently of G proteins through the recruitment of β-arrestin.

G Protein-Dependent Signaling
Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.
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Gα12/13 Pathway: Activation of Gα12/13 stimulates the RhoA signaling cascade, which

plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.

Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium

concentrations, likely through Gαq-mediated activation of phospholipase C, although the

precise G protein linkage can be cell-type dependent.

G Protein-Independent Signaling (β-Arrestin Pathway)
Agonist binding to GPR35 promotes its phosphorylation by G protein-coupled receptor kinases

(GRKs), creating a binding site for β-arrestin-2. The recruitment of β-arrestin not only leads to

receptor desensitization and internalization but also initiates G protein-independent signaling

cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.

Below are diagrams illustrating the key signaling pathways activated by GPR35.
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Caption: GPR35 Signaling Pathways.

Experimental Protocols
Characterizing the interaction of endogenous ligands with GPR35 requires a variety of in vitro

functional assays. Below are detailed methodologies for three key experiments.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation, typically mediated by Gαq or Gαi/o (via βγ subunits) signaling pathways.

Materials:

HEK293 cells stably or transiently expressing GPR35.

Cell culture medium (e.g., DMEM with 10% FBS).

Assay buffer (e.g., HBSS with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Probenecid (to prevent dye leakage).

Test ligands (e.g., kynurenic acid, LPA).

96- or 384-well black, clear-bottom assay plates.

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

Cell Plating: Seed GPR35-expressing HEK293 cells into black, clear-bottom assay plates at

an appropriate density and allow them to adhere overnight.

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-

4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

Remove the culture medium from the cells and add the dye loading buffer to each well.
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Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer at 2x the final

desired concentration.

Assay Measurement:

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the

desired temperature (typically 37°C).

Measure the baseline fluorescence for a set period.

Use the automated injector to add the 2x ligand solutions to the wells.

Immediately begin measuring the fluorescence intensity over time to capture the calcium

transient.

Data Analysis:

Determine the peak fluorescence response for each well.

Subtract the baseline fluorescence from the peak response.

Plot the change in fluorescence against the ligand concentration and fit the data to a

sigmoidal dose-response curve to determine the EC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Plate GPR35-expressing cells

Load cells with calcium-sensitive dye

Prepare serial dilutions of ligands Measure baseline fluorescence
in plate reader

Add ligands via automated injection

Measure fluorescence change over time

Analyze data and determine EC50

End

Click to download full resolution via product page

Caption: Calcium Mobilization Assay Workflow.

β-Arrestin Recruitment Assay
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This assay directly measures the interaction between GPR35 and β-arrestin-2 upon agonist

stimulation, providing a readout for receptor activation that is independent of G protein

coupling. The PathHunter® assay from DiscoverX is a commonly used platform for this

purpose.

Materials:

PathHunter® CHO-K1 GPR35 β-Arrestin cells (or a similar cell line).

Cell culture medium and supplements.

Assay buffer.

Test ligands.

PathHunter® detection reagents.

White, solid-bottom assay plates.

Luminescence plate reader.

Procedure:

Cell Plating: Seed the PathHunter® GPR35 cells into white, solid-bottom assay plates and

incubate overnight.

Ligand Preparation: Prepare serial dilutions of the test ligands in assay buffer.

Ligand Addition: Add the diluted ligands to the respective wells of the cell plate.

Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-

arrestin recruitment.

Detection:

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

Add the detection reagent to each well.
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Incubate the plate at room temperature for 60 minutes in the dark.

Measurement: Measure the chemiluminescent signal using a plate reader.

Data Analysis:

Plot the luminescence signal against the ligand concentration.

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
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Caption: β-Arrestin Recruitment Assay Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b14051609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G

proteins upon receptor activation. It provides a direct measure of G protein activation and is

particularly useful for Gαi/o-coupled receptors.

Materials:

Cell membranes prepared from cells expressing GPR35.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

[³⁵S]GTPγS.

GDP.

Test ligands.

Scintillation vials and scintillation fluid.

Glass fiber filter mats.

Cell harvester.

Scintillation counter.

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the GPR35-expressing cell membranes,

GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and the test ligand at various

concentrations in assay buffer.

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

Termination and Filtration:
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Terminate the reaction by rapid filtration through glass fiber filter mats using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

Measurement:

Place the filter mats into scintillation vials with scintillation fluid.

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

Data Analysis:

Subtract the non-specific binding (measured in the absence of membranes or presence of

excess unlabeled GTPγS) from all values.

Plot the specific binding against the ligand concentration and fit the data to determine the

EC50 and Emax values.

Conclusion
The identification and characterization of endogenous ligands for GPR35 are crucial for

understanding its physiological functions and for the development of novel therapeutics. While

several candidate ligands have been proposed, the field is still evolving, with ongoing research

aimed at definitively identifying the true endogenous agonist(s) and elucidating the complexities

of GPR35 signaling. The quantitative data and detailed experimental protocols provided in this

guide serve as a valuable resource for researchers dedicated to advancing our knowledge of

this important receptor. The continued application of robust pharmacological assays will be

essential for validating these ligands and for screening new chemical entities that can modulate

GPR35 activity for therapeutic benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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